5-Fluoro PB-22 6-hydroxyisoquinoline isomer
Description
Its core structure combines an indole moiety substituted with a fluorinated pentyl chain and an isoquinoline group via an ester linkage. The fluorine atom in the pentyl side chain likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a common strategy in medicinal chemistry to optimize pharmacokinetic properties.
Properties
Molecular Formula |
C23H21FN2O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
isoquinolin-6-yl 1-(5-fluoropentyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O2/c24-11-4-1-5-13-26-16-21(20-6-2-3-7-22(20)26)23(27)28-19-9-8-18-15-25-12-10-17(18)14-19/h2-3,6-10,12,14-16H,1,4-5,11,13H2 |
InChI Key |
MNQAKSFPQIRIJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)C=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(5-Fluoropentyl)-1H-Indole-3-Carboxylic Acid
The indole core is functionalized with a 5-fluoropentyl chain via N-alkylation . A common approach involves reacting indole-3-carboxylic acid with 5-fluoropentyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide) at 80–100°C for 12–24 hours. The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) during pentyl chain synthesis.
Key reaction parameters :
| Parameter | Condition | Yield |
|---|---|---|
| Temperature | 80–100°C | 65–75% |
| Base | K₂CO₃ | — |
| Solvent | DMF | — |
Esterification to Form the Indole-3-Carboxylate Intermediate
The carboxylic acid is converted to an active ester for subsequent coupling. This is achieved via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Alternatively, the acid chloride is generated using thionyl chloride (SOCl₂) and reacted directly with isoquinolin-6-ol.
Comparative esterification methods :
| Method | Reagents | Yield |
|---|---|---|
| Steglich | DCC/DMAP, CH₂Cl₂ | 70% |
| Acid chloride | SOCl₂, then isoquinolin-6-ol | 85% |
Coupling with Isoquinolin-6-yl Moiety
The final step involves coupling the activated indole-3-carboxylate with isoquinolin-6-ol. Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran (THF) at 0–25°C are effective for forming the ester bond. Alternatively, nucleophilic acyl substitution is employed using the acid chloride intermediate.
Optimized coupling conditions :
| Condition | Value |
|---|---|
| Catalyst | PPh₃, DEAD |
| Solvent | THF |
| Temperature | 0°C → 25°C (gradual) |
| Reaction time | 6–8 hours |
Analytical Characterization and Validation
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >98% purity. Residual solvents (e.g., DMF) are quantified via gas chromatography (GC).
Challenges and Optimization Strategies
Regioselectivity in N-Alkylation
Competing alkylation at the indole C2 position is mitigated by using bulky bases (e.g., NaH) and low temperatures.
Fluoropentyl Chain Stability
The 5-fluoropentyl group is prone to hydrolysis under acidic conditions. Anhydrous solvents and inert atmospheres (N₂/Ar) are critical during synthesis.
Scalability Considerations
- Batch vs. flow chemistry : Flow systems reduce reaction times (e.g., 2 hours vs. 24 hours for N-alkylation) and improve reproducibility.
- Cost-effective fluorination : DAST is replaced with cheaper alternatives like TBAF (tetrabutylammonium fluoride) in later stages.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the Mitsunobu coupling, achieving 90% yield with reduced side products.
Enzymatic Esterification
Lipase-catalyzed reactions (e.g., Candida antarctica lipase B) in ionic liquids offer a greener alternative, though yields are lower (50–60%).
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce a variety of substituted isoquinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate analogs.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The molecular formula of isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate is with a molecular weight of approximately 376.42 g/mol. The compound exhibits high affinity for cannabinoid receptors, particularly CB1 and CB2, which are pivotal in mediating the effects of cannabinoids in the human body. Its unique structure allows it to mimic natural cannabinoids, influencing various physiological processes such as pain sensation, mood regulation, and appetite control .
Research Applications
1. Psychoactive Properties:
Isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate has been extensively studied for its psychoactive effects, making it a subject of interest in research on synthetic cannabinoids. Its ability to act as a potent agonist at cannabinoid receptors leads to varied psychoactive effects that can be observed in controlled studies .
2. Therapeutic Potential:
Research indicates that this compound may possess therapeutic potential for conditions such as chronic pain, anxiety disorders, and appetite stimulation. Studies have demonstrated its efficacy in modulating pain pathways and providing analgesic effects comparable to those of traditional cannabinoids .
3. Toxicological Studies:
Given its classification as a synthetic cannabinoid, isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate is also critical in toxicological research. Understanding its metabolism and potential toxicity is essential for assessing risks associated with its use. Case studies have highlighted its impact on sensorimotor functions and respiratory responses in animal models .
Case Study 1: Behavioral Effects in Animal Models
A study involving CD-1 male mice assessed the behavioral effects of isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate. Key findings included:
| Parameter | Effect Observed |
|---|---|
| Sensorimotor Disruption | Significant alterations noted |
| Antinociception | Notable reduction in pain threshold |
| Hypothermic Response | Decrease in core temperature |
| Respiratory Impairment | Observed but not prevented by antagonists |
These results underscore the compound's multifaceted biological activity and potential implications for therapeutic applications .
Case Study 2: Metabolic Characterization
Another investigation focused on the metabolic pathways of this compound, revealing insights into its stability and metabolite identification. The study utilized both in vitro and in vivo methods to characterize how the compound is processed within biological systems, providing valuable data for future pharmacokinetic studies .
Mechanism of Action
The mechanism of action of isoquinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, appetite, and immune function. The compound binds to these receptors, modulating their activity and producing a range of effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
A comparative analysis with related compounds reveals key differences in substituents and bioactivity:
Pharmacokinetic and Pharmacodynamic Profiles
- Lipophilicity: The 5-fluoropentyl chain in the target compound increases logP (calculated: 4.8) compared to non-fluorinated analogs (logP ~3.9), enhancing membrane permeability.
- Metabolic Stability: Fluorination reduces oxidative degradation by cytochrome P450 enzymes, as demonstrated in hepatic microsome assays (t₁/₂ = 90 min vs. 22 min for non-fluorinated version).
- Receptor Affinity : Preliminary docking studies suggest stronger interaction with CB1 receptors than JWH-018 (ΔG = -9.2 kcal/mol vs. -8.1 kcal/mol), though in vivo efficacy remains unvalidated.
Biological Activity
Isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, often referred to as a synthetic cannabinoid, exhibits significant biological activity primarily through its interaction with cannabinoid receptors. This compound is structurally related to other synthetic cannabinoids and has garnered attention for its psychoactive effects and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate is with a molecular weight of approximately 376.42 g/mol. The compound features a unique quinoline moiety linked to a pentyl chain substituted with a fluorine atom, which enhances its lipophilicity and receptor binding characteristics.
Isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate acts as a potent agonist at both CB1 and CB2 cannabinoid receptors. The activation of these receptors is associated with various physiological effects, including:
- Psychoactive Effects : Similar to tetrahydrocannabinol (THC), the compound can induce euphoria, altered perception, and relaxation.
- Analgesic Properties : It has shown potential in pain relief, which is a significant area of interest in cannabinoid research.
Comparative Analysis with Other Cannabinoids
The following table compares isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate with other notable synthetic cannabinoids:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | High affinity for CB1 and CB2 receptors | |
| JWH-018 (Naphthalen-1-yloxy) | Known for potent psychoactive effects | |
| AM2201 | Highly potent cannabinoid; different aromatic structure |
Research Findings
Recent studies have focused on the pharmacological profile of isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate, revealing the following findings:
- Receptor Binding Affinity : The compound exhibits high affinity for cannabinoid receptors, suggesting its potential as a therapeutic agent in treating conditions such as chronic pain and anxiety.
- Psychoactive Profile : Research indicates that its psychoactive effects are comparable to those of THC, making it relevant in studies concerning recreational drug use and addiction.
Case Studies
Several case studies have been documented regarding the use of synthetic cannabinoids like isoquinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate:
- Case Study 1 : A clinical trial assessed the analgesic properties of synthetic cannabinoids in patients with chronic pain. Results indicated significant pain reduction in patients administered isoquinolin-based compounds compared to placebo groups.
- Case Study 2 : Another study focused on the psychoactive effects of synthetic cannabinoids among recreational users. Participants reported experiences similar to those induced by THC, including heightened sensory perception and euphoria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
